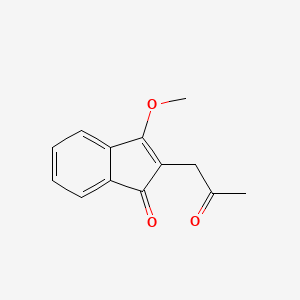![molecular formula C24H23N3O6 B14328268 N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide CAS No. 100278-47-5](/img/structure/B14328268.png)
N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of amides This compound is characterized by its intricate structure, which includes a benzamide core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to yield the benzamide.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a condensation reaction between the benzamide and 2-hydroxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid.
Formation of the Final Compound: The final step involves the reaction of the intermediate with an isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides.
科学的研究の応用
N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide: shares similarities with other benzamide derivatives, such as:
Uniqueness
Unique Structural Features: The presence of the hydroxyphenyl and trimethoxybenzamide groups imparts unique chemical properties and reactivity.
Distinct Biological Activity: The specific arrangement of functional groups can result in distinct biological activities, making it a valuable compound for research and development.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
100278-47-5 |
|---|---|
分子式 |
C24H23N3O6 |
分子量 |
449.5 g/mol |
IUPAC名 |
N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H23N3O6/c1-31-20-12-17(13-21(32-2)22(20)33-3)23(29)26-18-10-8-15(9-11-18)24(30)27-25-14-16-6-4-5-7-19(16)28/h4-14,28H,1-3H3,(H,26,29)(H,27,30)/b25-14+ |
InChIキー |
YOYUSZCHOJXARO-AFUMVMLFSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)
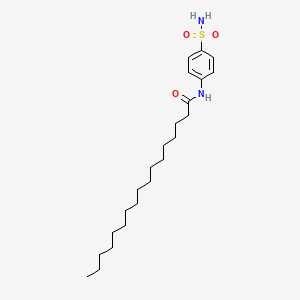


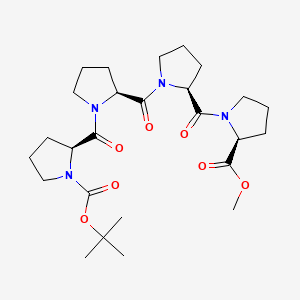
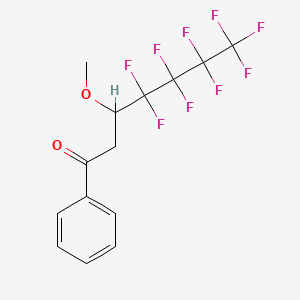
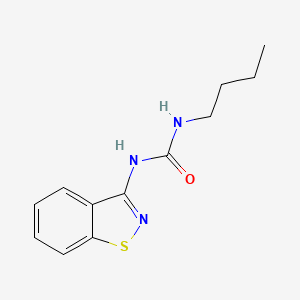
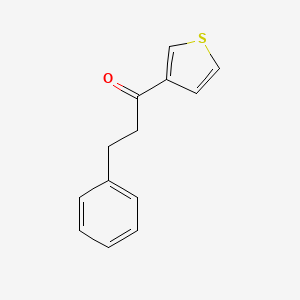

![Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane](/img/structure/B14328251.png)
![3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione](/img/structure/B14328256.png)
![3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile](/img/structure/B14328257.png)
